
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is an organic compound characterized by the presence of a bromine atom, two tert-butyl groups, and a pentyloxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene typically involves the bromination of 3,5-di-tert-butyl-2-(pentyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as 1-amino-3,5-di-tert-butyl-2-(pentyloxy)benzene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 3,5-di-tert-butyl-2-(pentyloxy)benzene.
Applications De Recherche Scientifique
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and pentyloxy groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack on the bromine atom or interactions with other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Lacks the pentyloxy group, making it less versatile in certain applications.
3,5-Di-tert-butylbenzyl bromide: Contains a benzyl bromide group instead of the pentyloxy group, leading to different reactivity and applications.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene:
Uniqueness
1-Bromo-3,5-di-tert-butyl-2-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C19H31BrO |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-bromo-3,5-ditert-butyl-2-pentoxybenzene |
InChI |
InChI=1S/C19H31BrO/c1-8-9-10-11-21-17-15(19(5,6)7)12-14(13-16(17)20)18(2,3)4/h12-13H,8-11H2,1-7H3 |
Clé InChI |
PMCVMFBRECWSKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
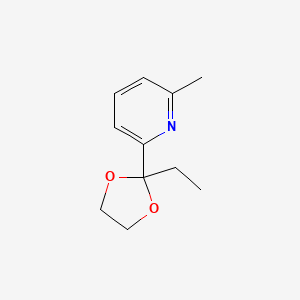
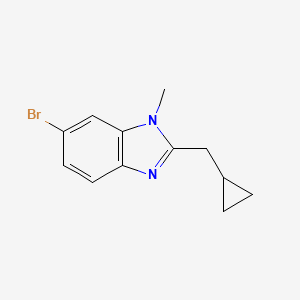
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
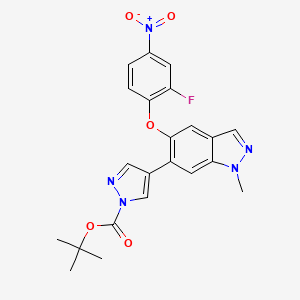
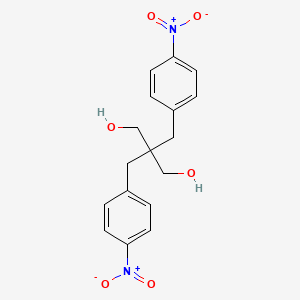

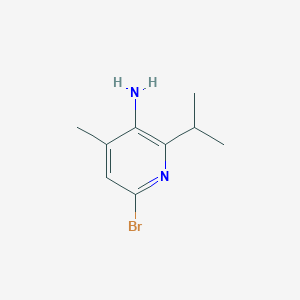
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
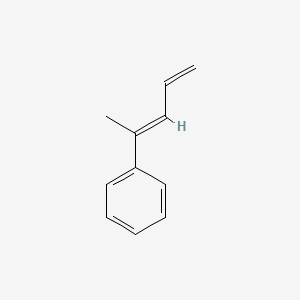
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
